Cinnamyl 2-methylbutyrate is an organic compound classified as an ester, derived from the reaction between cinnamyl alcohol and 2-methylbutyric acid. It is known for its pleasant aroma and is utilized in various applications, particularly in the flavor and fragrance industries. The compound's structure is characterized by a cinnamyl group attached to a 2-methylbutyrate moiety, which contributes to its unique sensory properties.
Cinnamyl 2-methylbutyrate can be sourced from natural products, particularly those containing cinnamic acid derivatives. It falls under the category of esters, which are formed through the condensation reaction of alcohols and acids. The classification of this compound highlights its relevance in organic chemistry and its potential applications in food and cosmetic formulations.
The synthesis of cinnamyl 2-methylbutyrate can be achieved through several methods, including:
Cinnamyl 2-methylbutyrate undergoes various chemical reactions typical of esters:
The hydrolysis reaction can be represented as follows:
The mechanism by which cinnamyl 2-methylbutyrate exerts its effects, particularly in flavoring applications, involves olfactory receptors that detect specific molecular structures. The compound's pleasant aroma is attributed to its ability to interact with these receptors, triggering sensory responses that are perceived as sweet or fruity.
Cinnamyl 2-methylbutyrate is primarily used in:
Cinnamyl 2-methylbutyrate occurs naturally as a specialized metabolite in select plant species, where it contributes to aromatic profiles. In Myrtus communis L. (Algerian myrtle), it constitutes 4.21% of the volatile fraction in methanolic leaf extracts, alongside dominant terpenoids like 1,8-cineole [4]. Similarly, tissue cultures of Pimpinella anisum (anise) biosynthesize epoxy-pseudoisoeugenol esters, where cinnamyl 2-methylbutyrate derivatives serve as biosynthetic intermediates through phenylpropanoid pathways [5] [8]. The compound is also detected in berry volatiles, though as a minor constituent compared to monoterpenes [10]. Its occurrence correlates with phenylalanine-derived metabolic branches, where cinnamyl alcohol and 2-methylbutyric acid converge via enzymatic esterification.
Table 1: Natural Sources of Cinnamyl 2-Methylbutyrate
| Plant Species | Tissue | Concentration (%) | Key Co-Occurring Compounds |
|---|---|---|---|
| Myrtus communis L. | Leaves | 4.21 | 1,8-Cineole, α-Pinene, Linalool |
| Pimpinella anisum | Cell Culture | Trace | Epoxy-pseudoisoeugenol derivatives |
| Vaccinium spp. | Fruit | <0.1 | Linalool, Terpineol, Geraniol |
Cinnamyl Alcohol Biosynthesis:Cinnamyl alcohol originates from L-phenylalanine via a three-step pathway:
2-Methylbutyric Acid Biosynthesis:This branched-chain fatty acid derives from L-isoleucine through the Ehrlich pathway:
Table 2: Metabolic Engineering Strategies for Precursor Optimization
| Precursor | Host | Engineering Strategy | Titer | Key Enzymes |
|---|---|---|---|---|
| Cinnamaldehyde | E. coli RARE | Knockout of dkgA/B, yeaE, yqhD, yahK, yjgB | 523 mg/L | CAR (NcCAR), PPTase (Sfp) |
| 2-Methylbutyric acid | E. coli BWΔF | Overexpression of kdcA (KDC), aldB (ALD) | 2.8 g/L | Ketoisovalerate decarboxylase |
| Cinnamyl alcohol | E. coli ΔADH | Deletion of endogenous ADHs + CAR overexpression | 86.5 → 5 mg/L* | CAR (MmCAR), ADH suppression |
*Alcohol titer reduced to minimize byproduct formation.
Esterification of cinnamyl alcohol and 2-methylbutyric acid is catalyzed by acyltransferases (ATs) or esterases. Plant-derived enzymes like p-coumarate monolignol transferase (PMT) from Oryza sativa show broad substrate promiscuity, accepting cinnamyl alcohol and short/branched acyl-CoAs to form esters [1]. In microbial systems, heterologous expression of Chromobacterium violaceum ω-transaminase (Cv-ωTA) converts cinnamaldehyde directly to cinnamylamine, but ester synthesis requires co-expression with ATFs. Key approaches include:
Table 3: Enzymes for Ester Bond Formation
| Enzyme | Source | Reaction Catalyzed | Specific Activity |
|---|---|---|---|
| p-Coumarate monolignol transferase | Oryza sativa (Rice) | Esterification of cinnamyl alcohol + acyl-CoA | 15.2 U/mg (with cinnamoyl-CoA) |
| Carboxylic acid reductase | Neurospora crassa | Cinnamic acid → Cinnamaldehyde | 92% conversion |
| ω-Transaminase (Y168G) | Chromobacterium violaceum | Cinnamaldehyde → Cinnamylamine | 88.56 mg/L/4h |
| Alcohol acetyltransferase | Saccharomyces cerevisiae | Cinnamyl alcohol + Acetyl-CoA → Cinnamyl acetate | 3.4 U/mg |
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